1,2,4-Triazole-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-butyric acid is a heterocyclic compound that contains a triazole ring and a butyric acid moiety. The triazole ring, a five-membered ring with three nitrogen atoms, is known for its versatility and wide range of biological activities. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazole-butyric acid can be synthesized through various methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) . Another method includes the direct preparation from hydrazine and formamide, yielding high purity and efficiency .
Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrazine derivatives and formic acid under controlled temperatures and pressures to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazole-butyric acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different derivatives.
Substitution: The triazole ring is susceptible to substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
1,2,4-Triazole-butyric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-triazole-butyric acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting slightly different biological activities.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are used as antifungal agents.
Uniqueness: 1,2,4-Triazole-butyric acid is unique due to its specific combination of the triazole ring and butyric acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-7-4-8-9-5/h4H,1-3H2,(H,10,11)(H,7,8,9) |
InChI Key |
MHKIRUFTMSHLON-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.